molecular formula C8H6BrN3O B13914926 2-(6-Bromopyridin-2-yl)-5-methyl-1,3,4-oxadiazole

2-(6-Bromopyridin-2-yl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B13914926
M. Wt: 240.06 g/mol
InChI Key: OBIZOSVOYHSGJK-UHFFFAOYSA-N
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Description

2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both a bromopyridine and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine typically involves the reaction of 2-bromo-6-methylpyridine with a suitable reagent to introduce the oxadiazole ring. One common method is the cyclization of acylhydrazines using reagents such as polyphosphoric acid (PPA) or boron trifluoride etherate (BF3·OEt2) . Another method involves the oxidative cyclization of aroyl/acyl hydrazones using catalytic iron (III) or iodine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction under specific conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxadiazole ring.

Mechanism of Action

The mechanism of action of 2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or proteins involved in disease pathways. For example, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine is unique due to the combination of the bromopyridine and oxadiazole moieties, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C8H6BrN3O/c1-5-11-12-8(13-5)6-3-2-4-7(9)10-6/h2-4H,1H3

InChI Key

OBIZOSVOYHSGJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=NC(=CC=C2)Br

Origin of Product

United States

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